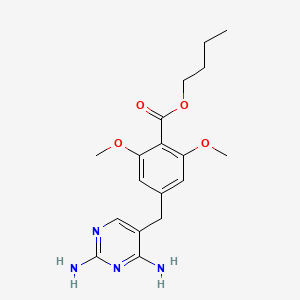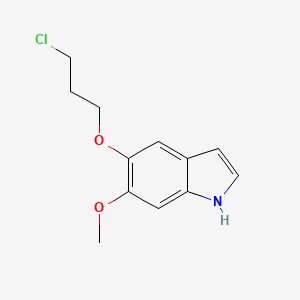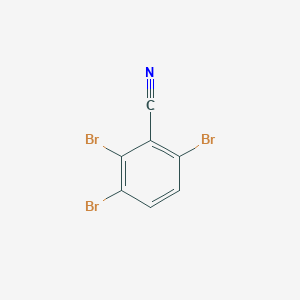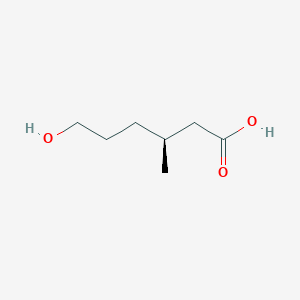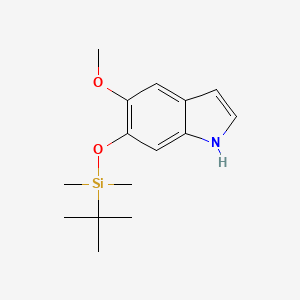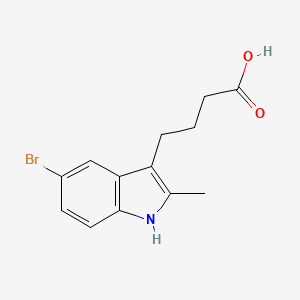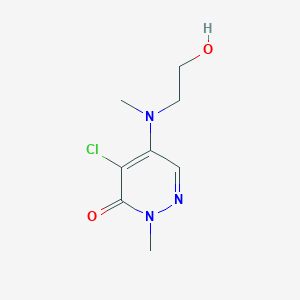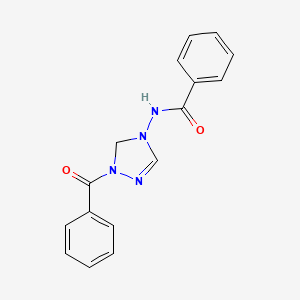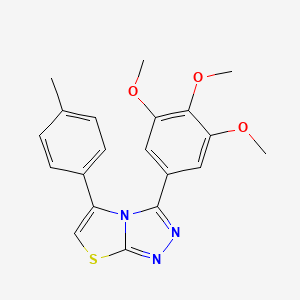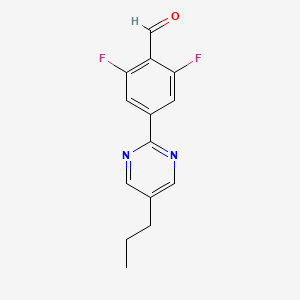
2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde: is a chemical compound known for its unique structure and properties It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a propyl group attached to the pyrimidine ring, and an aldehyde functional group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base.
Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde can undergo oxidation reactions to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzoic acid
Reduction: 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluoro-4-(5-methylpyrimidin-2-yl)benzaldehyde
- 2,6-Difluoro-4-(5-ethylpyrimidin-2-yl)benzaldehyde
- 2,6-Difluoro-4-(5-isopropylpyrimidin-2-yl)benzaldehyde
Uniqueness
2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde is unique due to the presence of the propyl group, which influences its physical and chemical properties. The propyl group can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its methyl, ethyl, and isopropyl analogs.
Eigenschaften
CAS-Nummer |
574705-83-2 |
|---|---|
Molekularformel |
C14H12F2N2O |
Molekulargewicht |
262.25 g/mol |
IUPAC-Name |
2,6-difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C14H12F2N2O/c1-2-3-9-6-17-14(18-7-9)10-4-12(15)11(8-19)13(16)5-10/h4-8H,2-3H2,1H3 |
InChI-Schlüssel |
SAJOOJVTNSXHLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN=C(N=C1)C2=CC(=C(C(=C2)F)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


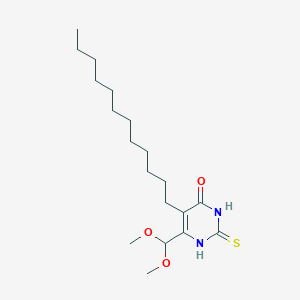
![6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B12928601.png)
